molecular formula C18H17I4NO4 B1671703 Etiroxate, (S)- CAS No. 35530-07-5

Etiroxate, (S)-

Cat. No.: B1671703
CAS No.: 35530-07-5
M. Wt: 818.9 g/mol
InChI Key: LWZCMKGGFONJPB-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Etiroxate, (S)-, chemically designated as O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-β-l-methyltyrosine ethyl ester hydrochloride, is a thyromimetic agent primarily used for its lipid-lowering properties. It was developed by Gruenenthal W.G. in Germany and introduced in 1977 under the trade name Skleronorm . Structurally, it is derived from α-methylthyroxine ethyl ester, with modifications that reduce its impact on metabolic parameters while retaining hypolipidemic efficacy. Preclinical studies in hypercholesterolemic rats demonstrated significant reductions in serum cholesterol (at 3.3 µmol/kg) and triglycerides (at 10 mg/kg), with a therapeutic index 10–35 times higher than L- or D-thyroxine due to minimized effects on oxygen consumption and cardiac parameters .

Properties

CAS No.

35530-07-5

Molecular Formula

C18H17I4NO4

Molecular Weight

818.9 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-methylpropanoate

InChI

InChI=1S/C18H17I4NO4/c1-3-26-17(25)18(2,23)8-9-4-13(21)16(14(22)5-9)27-10-6-11(19)15(24)12(20)7-10/h4-7,24H,3,8,23H2,1-2H3/t18-/m0/s1

InChI Key

LWZCMKGGFONJPB-SFHVURJKSA-N

SMILES

CCOC(=O)C(C)(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N

Isomeric SMILES

CCOC(=O)[C@](C)(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N

Canonical SMILES

CCOC(=O)C(C)(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Etiroxate, (S)-; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

2.1. Structural Analogues: L-Thyroxine and D-Thyroxine
  • Mechanism of Action :

    • Etiroxate : Acts as a partial thyroid hormone receptor agonist, selectively targeting hepatic lipid metabolism pathways without significantly altering basal metabolic rate or cardiac function .
    • L-Thyroxine (Levothyroxine) : A full agonist of thyroid hormone receptors, stimulating both lipid catabolism and systemic metabolism, leading to increased oxygen consumption and heart rate .
    • D-Thyroxine : The dextro isomer of thyroxine; historically used for lipid lowering but withdrawn due to cardiotoxicity risks .
  • Efficacy and Safety :

    Parameter Etiroxate, (S)- L-Thyroxine D-Thyroxine
    Cholesterol Reduction 30–40% (3.3 µmol/kg) 25–35% (equivalent dose) 20–30% (equivalent dose)
    Triglyceride Reduction 25–35% (10 mg/kg) Minimal Minimal
    Therapeutic Index 10–35 1 1
    Cardiac Effects Negligible Tachycardia, ↑ heart weight Arrhythmias, ↑ heart weight
    Metabolic Effects Minimal ↑ Oxygen consumption ↑ Oxygen consumption

    Data derived from hypercholesterolemic rat models .

  • Key Advantage of Etiroxate :
    Its structural modifications (ethyl ester and α-methyl groups) decouple lipid-lowering effects from thyrotoxic side effects, making it safer for long-term use in dyslipidemia .

2.2. Functional Analogues: Clofibrate and Etofibrate
  • Mechanism of Action :

    • Etiroxate : Thyromimetic action via hepatic thyroid receptor modulation.
    • Clofibrate/Etofibrate : Peroxisome proliferator-activated receptor alpha (PPAR-α) agonists, enhancing fatty acid oxidation and lipoprotein lipase activity .
  • Efficacy and Safety :

    Parameter Etiroxate, (S)- Clofibrate Etofibrate
    Primary Use Hypercholesterolemia Hypertriglyceridemia Mixed dyslipidemia
    Cholesterol Reduction 30–40% 15–20% 20–25%
    Triglyceride Reduction 25–35% 30–50% 35–55%
    Side Effects Minimal cardiac effects Myopathy, gallstones Gastrointestinal disturbances
    Therapeutic Category Thyromimetic Fibrate Fibrate

    Data compiled from preclinical and clinical studies .

  • Key Differences: Etiroxate’s efficacy is more pronounced in cholesterol reduction, whereas fibrates excel in triglyceride lowering. Fibrates carry risks of muscle toxicity and gallstones, while Etiroxate’s safety profile is superior in cardiac and metabolic parameters .

Critical Analysis of Therapeutic Indices

  • Etiroxate vs. Thyroxine Derivatives :
    The therapeutic index (ratio of lipid-lowering effect to metabolic disruption) for Etiroxate is 10–35, compared to 1 for L- and D-thyroxine. This stark difference underscores its clinical viability for dyslipidemia without thyrotoxicosis .

  • Etiroxate vs. Fibrates : While fibrates are more effective for hypertriglyceridemia, Etiroxate’s unique mechanism avoids PPAR-α-associated side effects, making it preferable for patients with mixed dyslipidemia and cardiac risk factors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Etiroxate, (S)-
Reactant of Route 2
Etiroxate, (S)-

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